molecular formula C22H18N4O3 B4670573 N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine

N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine

Cat. No. B4670573
M. Wt: 386.4 g/mol
InChI Key: FMIVYMXQJOJJKG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine, also known as ENQ, is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In pharmacology, N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been used as a tool to study the structure and function of various proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell signaling pathways. N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine also induces apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of various cellular pathways. N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine has several advantages for lab experiments, including its high yield and purity, and its potential applications in various scientific fields. However, N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine also has some limitations, including its relatively high cost and limited availability, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine, including the development of more efficient synthesis methods, the study of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. N-(4-ethoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine also has potential applications in drug discovery, as a lead compound for the development of new anti-cancer drugs and other therapeutic agents.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-29-18-12-10-16(11-13-18)23-22-19-8-3-4-9-20(19)24-21(25-22)15-6-5-7-17(14-15)26(27)28/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVYMXQJOJJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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